BI-3802 -

BI-3802

Catalog Number: EVT-261868
CAS Number:
Molecular Formula: C24H29ClN6O3
Molecular Weight: 485.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BI-3802 is a small molecule that has gained significant attention in scientific research for its role as a degrader of the BCL6 protein. BCL6 is a transcriptional repressor often overexpressed in certain cancers like diffuse large B-cell lymphoma (DLBCL) []. While initially identified as a BCL6 inhibitor [], further research revealed its unique mechanism of inducing BCL6 degradation []. This makes BI-3802 a valuable tool for studying BCL6 function and its role in disease progression.

BI-3802 binds to a groove between dimers of the Bric-à-brac (BTB) domain of BCL6. This interaction is primarily driven by hydrophobic interactions [, ]. Structural analyses using cryo-electron microscopy (cryo-EM) have provided detailed insights into the binding mode of BI-3802 with BCL6 [, ].

BI-3812

  • Compound Description: BI-3812 is a small molecule that antagonizes the Bric-a-̀brac (BTB) domain of BCL6. Treatment with BI-3812 has been shown to block leukocyte adherence and suppress both NFκB transcriptional activity and the expression of numerous genes in response to TNFα.

79-6

  • Compound Description: 79-6 is a small molecule that antagonizes the BTB domain of BCL6. Treatment with 79-6 has been shown to block leukocyte adherence and suppress both NFκB transcriptional activity and the expression of numerous genes in response to TNFα.

FX1

  • Compound Description: FX1 is a small molecule that antagonizes the BTB domain of BCL6. It has been observed to block leukocyte adherence and reduce both NFκB transcriptional activity and the expression of various genes in response to TNFα.

Close Analog of BI-3802

  • Compound Description: This unnamed close analog of BI-3802 differs from BI-3802 by a slight modification of the solvent-exposed group. This modification prevents the analog from inducing BCL6 polymerization and subsequent degradation.
  • Relevance: This analog highlights the importance of specific structural features in BI-3802 for its ability to induce BCL6 polymerization and degradation. The slight structural difference between this analog and BI-3802 leads to a significant difference in their effects on BCL6.
Source and Classification

BI-3802 was developed by Boehringer Ingelheim and is categorized under small-molecule inhibitors that target transcription factors. Its primary mechanism involves binding to the Broad-complex, Tramtrack, and Bric-a´-brac (BTB) domain of BCL6, leading to its degradation via the ubiquitin-proteasome system. This classification places BI-3802 among a new generation of therapeutics aimed at previously "undruggable" targets in cancer biology .

Synthesis Analysis

Methods and Technical Details

The synthesis of BI-3802 involves several steps that focus on modifying existing chemical scaffolds to enhance their efficacy and selectivity. The initial scaffold was derived from earlier BCL6 inhibitors, with modifications aimed at improving binding affinity and degradation capability. The synthesis typically employs techniques such as:

  1. Chemical Modification: Altering functional groups on the core structure to optimize interactions with the target protein.
  2. Covalent Bond Formation: Incorporating reactive handles that enable covalent interactions with E3 ligases.
  3. High-Throughput Screening: Utilizing assays to evaluate the binding efficacy and biological activity of synthesized analogs .

The synthetic route has been documented using various analytical techniques, including nuclear magnetic resonance and mass spectrometry, to confirm the structure and purity of BI-3802.

Molecular Structure Analysis

Structure and Data

The molecular structure of BI-3802 features a unique configuration that allows it to effectively bind to the BTB domain of BCL6. Key structural components include:

  • Core Structure: A pyrazolo-tetrahydropyrimidine backbone that provides a stable foundation for binding.
  • Functional Groups: Substituents such as aminoquinoline enhance interaction with specific residues within the BCL6 protein.

Crystallographic studies have revealed detailed interactions at atomic resolution, highlighting how BI-3802 occupies critical binding sites within the protein's structure .

Chemical Reactions Analysis

Reactions and Technical Details

BI-3802 undergoes specific chemical reactions that facilitate its mechanism of action:

  1. Binding Reaction: The compound forms a stable complex with the BCL6 protein, which is essential for its subsequent degradation.
  2. Ubiquitination Process: Upon binding, BI-3802 promotes the recruitment of E3 ligases (such as SIAH1), which catalyze the addition of ubiquitin moieties to BCL6.
  3. Proteasomal Degradation: The polyubiquitinated BCL6 is recognized by the proteasome, leading to its degradation .

These reactions are critical for understanding how BI-3802 functions at a molecular level within cellular systems.

Mechanism of Action

Process and Data

The mechanism of action for BI-3802 involves several key steps:

  1. Target Binding: BI-3802 binds to the BTB domain of BCL6, inducing conformational changes that expose degradation signals.
  2. Recruitment of E3 Ligase: The compound facilitates the formation of a ternary complex between BCL6 and E3 ligases like SIAH1.
  3. Ubiquitination: This complex leads to ubiquitination of BCL6, marking it for proteasomal degradation.

This innovative approach leverages the natural cellular machinery for protein degradation, providing a powerful therapeutic strategy against cancers driven by aberrant BCL6 activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BI-3802 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 500 Da, which is typical for small-molecule inhibitors.
  • Solubility: The compound shows favorable solubility profiles in various solvents, facilitating its use in biological assays.
  • Stability: It demonstrates stability under physiological conditions, making it suitable for in vivo applications.

These properties are crucial for determining the suitability of BI-3802 in pharmacological contexts .

Applications

Scientific Uses

BI-3802 has significant potential applications in scientific research and clinical settings:

  1. Cancer Therapy: As a targeted therapy against cancers associated with high levels of BCL6 expression, such as diffuse large B-cell lymphoma.
  2. Research Tool: It serves as a valuable tool for studying protein degradation pathways and mechanisms in cellular biology.
  3. Drug Development: Insights gained from BI-3802's design can inform future drug development efforts targeting other transcription factors or oncogenic proteins.

The ongoing research into BI-3802 underscores its importance in expanding therapeutic options for challenging cancers .

Properties

Product Name

BI-3802

IUPAC Name

2-[6-[[5-chloro-2-[(3S,5R)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide

Molecular Formula

C24H29ClN6O3

Molecular Weight

485.0 g/mol

InChI

InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+

InChI Key

GXTJETQFYHZHNB-GASCZTMLSA-N

SMILES

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C

Solubility

Soluble in DMSO

Synonyms

U52; U-52; U 52; BI-3802; BI 3802; BI3802;

Canonical SMILES

CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.